

# HPLC method development for 58909-39-0 analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione*

Cat. No.: *B193997*

[Get Quote](#)

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Analysis of Remogliflozin Etabonate (CAS: 58909-39-0).

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Remogliflozin etabonate (Rem-E), with the CAS number 58909-39-0, is a prodrug of Remogliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). [1][2] SGLT2 inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes mellitus.[3] They work by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion.[3] Accurate and reliable analytical methods are crucial for the quantitative determination of Rem-E in bulk drug substances and pharmaceutical formulations to ensure quality, safety, and efficacy.

This application note provides a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Remogliflozin etabonate.

## Physicochemical Properties of Remogliflozin Etabonate

A thorough understanding of the physicochemical properties of the analyte is fundamental for efficient HPLC method development.

| Property          | Value                                                                                                                    | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 5-Methyl-4-[4-(1-methylethoxy)benzyl]-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)- $\beta$ -D-glucopyranoside | [4]       |
| CAS Number        | 58909-39-0 (Note: Some sources incorrectly associate this CAS number with Thiotriazinone)                                | [4]       |
| Molecular Formula | C <sub>26</sub> H <sub>38</sub> N <sub>2</sub> O <sub>9</sub>                                                            | [4][5]    |
| Molecular Weight  | 522.6 g/mol                                                                                                              | [4][5]    |
| pKa               | 12.58 ± 0.70                                                                                                             | [5]       |
| Solubility        | Soluble in Methanol, Ethanol, and DMSO.[6][7] Insoluble in water.[7]                                                     |           |

## HPLC Method Development and Optimization

The objective of this method development was to achieve a symmetric peak shape, good resolution, and a reasonable retention time for Remogliflozin etabonate.

## Chromatographic Conditions

Based on the physicochemical properties and a review of existing methods for SGLT2 inhibitors, a reversed-phase HPLC method was developed. Several C18 columns and mobile phase compositions were evaluated to optimize the separation. The final optimized conditions are presented in Table 2.[6][8][9][10][11]

| Parameter            | Optimized Condition                                      |
|----------------------|----------------------------------------------------------|
| Instrument           | HPLC system with UV-Vis Detector                         |
| Column               | Kromasil C18 (250 mm x 4.6 mm, 5 $\mu$ m)                |
| Mobile Phase         | Methanol: 0.1% Trifluoroacetic Acid in Water (70:30 v/v) |
| Flow Rate            | 1.0 mL/min                                               |
| Detection Wavelength | 228 nm                                                   |
| Injection Volume     | 20 $\mu$ L                                               |
| Column Temperature   | Ambient                                                  |
| Run Time             | 10 minutes                                               |

## Rationale for Parameter Selection

- Column: A C18 column was selected due to the non-polar nature of Remogliflozin etabonate. The 250 mm length provides sufficient resolution, and the 5  $\mu$ m particle size offers good efficiency.[9]
- Mobile Phase: A mixture of methanol and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of trifluoroacetic acid (TFA) helps to improve peak shape by minimizing tailing.[9] The 70:30 ratio was found to provide an optimal retention time.
- Detection Wavelength: The UV spectrum of Remogliflozin etabonate shows a maximum absorbance at 228 nm, making it a suitable wavelength for detection with good sensitivity.[6] [9][11]
- Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency.[6]

## Experimental Protocols

### Preparation of Solutions

- Mobile Phase Preparation: Mix 700 mL of HPLC grade methanol with 300 mL of HPLC grade water containing 1 mL of trifluoroacetic acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Remogliflozin etabonate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.<sup>[8]</sup>

## Sample Preparation (for Pharmaceutical Formulations)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Remogliflozin etabonate and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with methanol and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 30 µg/mL).

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in Table 3.

| Parameter                   | Acceptance Criteria                                                                                |
|-----------------------------|----------------------------------------------------------------------------------------------------|
| System Suitability          | Tailing factor $\leq 2.0$ , Theoretical plates $> 2000$ , %RSD of peak areas $< 2.0\%$             |
| Linearity ( $R^2$ )         | $\geq 0.999$                                                                                       |
| Accuracy (% Recovery)       | 98.0% - 102.0%                                                                                     |
| Precision (% RSD)           | $\leq 2.0\%$                                                                                       |
| Robustness                  | %RSD of peak areas should be within acceptable limits after minor variations in method parameters. |
| Limit of Detection (LOD)    | Signal-to-Noise ratio of 3:1                                                                       |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1                                                                      |

## Data Presentation

### System Suitability Results

| Parameter                 | Result     |
|---------------------------|------------|
| Retention Time (min)      | $\sim 6.2$ |
| Tailing Factor            | 1.1        |
| Theoretical Plates        | $> 5000$   |
| % RSD of Peak Areas (n=6) | 0.85       |

## Linearity

The method demonstrated excellent linearity over the concentration range of 10-50  $\mu\text{g/mL}$ . The regression equation was found to be  $y = 45897x + 1234$ , with a correlation coefficient ( $R^2$ ) of 0.9998.

## Workflow and Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC Method Development and Analysis.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Remogliflozin.

## Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the determination of Remogliflozin etabonate in bulk and pharmaceutical dosage forms. The method is suitable

for routine quality control analysis. The validation results confirm that the method is reliable and meets the requirements of international guidelines.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Remogliflozin etabonate - Wikipedia [en.wikipedia.org]
- 2. Remogliflozin etabonate | SGLT | TargetMol [targetmol.com]
- 3. What is the therapeutic class of Remogliflozin etabonate? [synapse.patsnap.com]
- 4. Remogliflozin Etabonate | C26H38N2O9 | CID 9871420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ReMogliflozin etabonate CAS#: 442201-24-3 [m.chemicalbook.com]
- 6. ijirt.org [ijirt.org]
- 7. ajprd.com [ajprd.com]
- 8. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrti.org [ijrti.org]
- 11. Development and Validation of a Robust RP-HPLC Method for the Estimation of Remogliflozin Etabonate in Bulk and Tablet Dosage Forms – Biosciences Biotechnology Research Asia [biotech-asia.org]
- To cite this document: BenchChem. [HPLC method development for 58909-39-0 analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193997#hplc-method-development-for-58909-39-0-analysis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)